2-methoxyethyl 5-(4-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
The compound 2-methoxyethyl 5-(4-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate belongs to the thiazolo[3,2-a]pyrimidine family, a privileged scaffold in medicinal and materials chemistry due to its fused bicyclic structure and tunable substituents . This derivative features a 2-methoxyethyl ester group at position 6, a 4-bromophenyl substituent at position 5, and methyl groups at positions 2 and 5. Its synthesis likely follows a three-component cyclocondensation reaction involving dihydropyrimidinones and α-bromo ketones, as seen in analogous compounds . The bromophenyl and methoxyethyl groups enhance steric and electronic interactions, influencing both crystallinity and bioactivity.
Properties
Molecular Formula |
C18H19BrN2O4S |
|---|---|
Molecular Weight |
439.3 g/mol |
IUPAC Name |
2-methoxyethyl 5-(4-bromophenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C18H19BrN2O4S/c1-10-14(17(23)25-9-8-24-3)15(12-4-6-13(19)7-5-12)21-16(22)11(2)26-18(21)20-10/h4-7,11,15H,8-9H2,1-3H3 |
InChI Key |
JIQUQSBXULVHLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCCOC)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in these reactions include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . For instance, the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones generated in situ is a well-documented method .
Industrial Production Methods
Industrial production methods for thiazolo[3,2-a]pyrimidine derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-methoxyethyl 5-(4-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
2-methoxyethyl 5-(4-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antitumor agent.
Medicine: Explored for its anti-inflammatory properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methoxyethyl 5-(4-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with various molecular targets. The thiazolo[3,2-a]pyrimidine core can bind to biological targets, potentially inhibiting enzymes or interacting with DNA . This interaction can lead to the disruption of cellular processes, resulting in antibacterial or antitumor effects .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences Among Thiazolo[3,2-a]pyrimidine Derivatives
*Compound 7 in ; †Compound 6a-e in ; ‡Compound 97 in ; §Compound in .
Substituent Effects on Crystallinity and Molecular Interactions
- Target Compound vs. Ethyl 5-(4-Bromophenyl)-7-methyl-... (): The ethyl ester analog crystallizes via n-π interactions between bromine and the phenyl ring (dBr···C13 = 3.379 Å, φ = 145.21°), forming homochiral chains .
Comparison with Methyl 5-(4-Methoxyphenyl)-7-methyl-... (): The methoxyphenyl substituent enhances antifungal activity (likely via hydrogen bonding with fungal enzymes), whereas the bromophenyl group in the target compound may favor halogen bonding in biological targets .
Biological Activity
2-Methoxyethyl 5-(4-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the thiazolo-pyrimidine class. Its structure includes a thiazole ring fused to a pyrimidine system, which is known for various biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Structural Characteristics
The compound features the following structural elements:
- Thiazole and Pyrimidine Rings : These rings are common in biologically active compounds and contribute to the compound's reactivity.
- 4-Bromophenyl Group : This substituent may enhance the compound's biological interactions.
- Methoxyethyl Substituent : This group can influence solubility and bioavailability.
Molecular Information
| Property | Value |
|---|---|
| Molecular Weight | 439.3 g/mol |
| IUPAC Name | This compound |
| InChI Key | [Specific InChI Key] |
Biological Activity
Research into the biological activity of thiazolo-pyrimidine derivatives indicates a range of potential activities including:
- Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial strains.
- Anticancer Properties : Some derivatives exhibit cytotoxic effects against cancer cell lines.
- Antiviral Effects : There is potential for activity against certain viral infections.
Case Studies
-
Anticancer Activity : A study on related thiazolo-pyrimidines indicated that certain derivatives had IC50 values in the micromolar range against colon carcinoma cells (HCT-116) and breast cancer cells (T47D) .
Compound Cell Line IC50 (µM) Thiazolo-Pyrimidine Derivative A HCT-116 6.2 Thiazolo-Pyrimidine Derivative B T47D 27.3 - Antimicrobial Screening : A derivative similar to the compound showed significant antibacterial activity against pathogenic bacteria compared to standard antibiotics .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- The thiazole and pyrimidine rings may interact with specific biological targets such as enzymes or receptors involved in disease processes.
- The bromophenyl and methoxyethyl groups could modulate the binding affinity to these targets.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing thiazolopyrimidine derivatives like 2-methoxyethyl 5-(4-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate?
- Methodology : A typical route involves cyclocondensation of thiourea derivatives with substituted benzaldehydes and active methylene compounds. For example, refluxing 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with chloroacetic acid, substituted aldehydes (e.g., 4-bromobenzaldehyde), and sodium acetate in acetic acid/acetic anhydride (1:1) yields the target scaffold .
- Key Parameters : Reaction time (8–10 hours), temperature (reflux), and molar ratios (equimolar reactants) are critical for optimizing yields (e.g., 78% reported for similar compounds) .
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve the stereochemical ambiguities in thiazolopyrimidine derivatives?
- Methodology : SC-XRD analysis confirms the Z/E configuration of benzylidene substituents and quantifies puckering in the pyrimidine ring. For instance, the title compound’s fused thiazolopyrimidine ring adopts a flattened boat conformation, with C5 deviating by 0.224 Å from the mean plane .
- Data Interpretation : Key indicators include R factors (≤0.058), wR factors (≤0.178), and data-to-parameter ratios (>13:1) to ensure reliability .
Advanced Research Questions
Q. How do substituents like 4-bromophenyl influence intermolecular interactions and crystal packing?
- Methodology : Compare hydrogen-bonding motifs and dihedral angles across derivatives. For example, the 4-bromophenyl group increases steric bulk, leading to larger dihedral angles (e.g., 80.94° between thiazolopyrimidine and phenyl rings) and bifurcated C–H···O interactions along the c-axis .
- Contradictions : Electron-withdrawing groups (e.g., bromo) may reduce π-π stacking compared to methoxy substituents, as seen in 2,4,6-trimethoxybenzylidene analogs .
Q. What strategies address discrepancies in biological activity data for structurally similar thiazolopyrimidines?
- Methodology :
- Structural-Activity Relationship (SAR) : Systematically vary substituents (e.g., 4-bromo vs. 4-chloro phenyl) and correlate with bioassay results. For example, 4-bromo derivatives show enhanced kinase inhibition due to halogen bonding .
- Crystallographic Validation : Confirm conformational stability via SC-XRD to rule out polymorphism-induced variability .
Q. How can computational modeling complement experimental data in predicting the reactivity of thiazolopyrimidine derivatives?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to predict electrophilic/nucleophilic sites. For example, the C6 carboxylate group is a reactive site for further functionalization .
- Docking Studies : Simulate binding interactions with target proteins (e.g., kinases) using AutoDock Vina, validated against experimental IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
